Cas no 89992-70-1 (Cyanoethyl N,N-Diisopropyl Phosphoamidochloridite)

Cyanoethyl N,N-Diisopropyl Phosphoamidochloridite is a highly reactive phosphoramidite reagent commonly employed in oligonucleotide synthesis. Its key advantages include enhanced stability due to the cyanoethyl protecting group, which minimizes side reactions during phosphite triester formation. The diisopropylamine moiety further improves selectivity and efficiency in coupling steps. This compound is particularly valuable in automated solid-phase DNA/RNA synthesis, offering high yields and reduced susceptibility to hydrolysis compared to non-cyanoethylated analogs. Its compatibility with standard detritylation and oxidation protocols makes it a reliable choice for producing high-purity oligonucleotides with minimal side products. The reagent is typically handled under anhydrous conditions to preserve its reactivity.
Cyanoethyl N,N-Diisopropyl Phosphoamidochloridite structure
89992-70-1 structure
Product Name:Cyanoethyl N,N-Diisopropyl Phosphoamidochloridite
CAS No:89992-70-1
MF:C9H18ClN2OP
MW:236.678781986237
MDL:MFCD00011544
CID:61339
PubChem ID:24858245
Update Time:2025-05-21

Cyanoethyl N,N-Diisopropyl Phosphoamidochloridite Chemical and Physical Properties

Names and Identifiers

    • 2-Cyanoethyl-N,N-diisopropylamidochlorophosphite
    • 2-Cyanoethyl diisopropylchlorophosphoramidite
    • 2-Cyanoethyl N,N-diisopropylchlorophosphoramidite
    • 3-[chloro-[di(propan-2-yl)amino]phosphanyl]oxypropanenitrile
    • Cyanoethyl N,N-Diisopropyl Phosphoamidochloridite
    • Chloro(diisopropylamino)-β-cyanoethoxyphosphine
    • Chloro(diisopropylamino)-beta-cyanoethoxyphosphine
    • 2-cyanoethyl-N,N-diisopropylchlorophosphoramidite
    • Phosphoramidochloridous acid, bis(1-methylethyl)-, 2-cyanoethyl ester
    • 3-((chloro(diisopropylamino)phosphino)oxy)propanenitrile
    • 2-Cyanoethoxy(diisopropylamino)chlorophosphine
    • 3-[chloro-(diisopropylamino)phosphanyl]oxypropanenitrile
    • QWTBDIBOOIAZEF-UHFFFAOYSA-N
    • ZX
    • Phosphoramidochloridous acid, bis(1-methylethyl)-, 2-cyanoethyl ester (9CI)
    • (2-Cyanoethoxy)(diisopropylamino)chlorophosphane
    • (2-Cyanoethoxy)(Diisopropylamino)chlorophosphine
    • (2-Cyanoethoxy)(N,N-diisopropylamino)chlorophosphine
    • (2-O-Cyanoethyl)(N,N-diisopropylamino)chlorophosphine
    • 2-Cyanoethyl diisopropylphosphoramidochloridite
    • 2-Cyanoethyl N,N-diisopropylchlorophosphoroamidite
    • 2-Cyanoethyl N,N-diisopropylphosphoramidochloridite
    • 3-[[(Chloro)(diisopropylamino)phosphanyl]oxy]propanenitrile
    • Amidite reagent
    • Chloro(2-cyanoethoxy)(diisopropylamino)phosphine
    • Chloro(β-cyanoethoxy)(diisopropylamino)phosphine
    • Cyanoethyl-N,N-diisopropylchlorophosphoramidite
    • N,N-Diisopropylamino-2-cyanoethoxychlorophosphine
    • β-Cyanoethyl N,N-diisopropylamidochlorophosphite
    • DTXSID60370534
    • AKOS005063566
    • 89992-70-1
    • BCP04349
    • A843396
    • SCHEMBL285592
    • BP-22281
    • 3-(chloro(diisopropylamino)phosphinooxy)propanenitrile
    • chloro-2-cyanoethoxy-N,N-diisopropylaminophosphine
    • Diisopropylaminochloro(beta-cyano)ethoxyphosphine
    • MFCD00011544
    • DB-009504
    • 3'-[(2-Cyanoethyl)-(N,N-diisopropyl)]-phosphoramidite
    • AC-1027
    • (chloro)(2-cyanoethoxy)(diisopropylamino)phosphine
    • 3-[chloro-[di(propan-2-yl)amino]phosphino]oxypropanenitrile
    • J-700072
    • 3-[chloranyl-[di(propan-2-yl)amino]phosphanyl]oxypropanenitrile
    • Cyanoethyl N,N'-diisopropyl Phosphoamidochlorite
    • C9H18ClN2OP
    • 2-Cyanoethyl N,N-diisopropylchlorophosphoramidite, Cl 13.5-15.5 %
    • Chloro(diisopropylamino)(2-cyanoethoxy)phosphine
    • 2-cyanoethyl diisopropylchloro-phosphoramidite
    • beta-cyanoethoxymonochloro(N,N-diisopropylamino) phosphine
    • 3-{[chloro(diisopropylamino)phosphanyl]oxy}propanenitrile
    • 2-cyanoethyl-N, N-diisopropylchlorophosphoramidite
    • MDL: MFCD00011544
    • Inchi: 1S/C9H18ClN2OP/c1-8(2)12(9(3)4)14(10)13-7-5-6-11/h8-9H,5,7H2,1-4H3
    • InChI Key: QWTBDIBOOIAZEF-UHFFFAOYSA-N
    • SMILES: N#CCCOP(N(C(C)C)C(C)C)Cl
    • BRN: 3588525

Computed Properties

  • Exact Mass: 236.08500
  • Monoisotopic Mass: 236.085
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 14
  • Rotatable Bond Count: 6
  • Complexity: 194
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Surface Charge: 0
  • Tautomer Count: nothing
  • XLogP3: 2.3
  • Topological Polar Surface Area: 36.3

Experimental Properties

  • Color/Form: Light yellow liquid
  • Density: 1.061
  • Boiling Point: 103-105℃/0.08mm(lit.)
  • Flash Point: 110 ºC
  • Refractive Index: 1.476-1.48
  • Solubility: Miscible with chloroform and dichloromethane.
  • PSA: 49.85000
  • LogP: 3.50118
  • Sensitiveness: Moisture Sensitive
  • Solubility: Not determined

Cyanoethyl N,N-Diisopropyl Phosphoamidochloridite Security Information

Cyanoethyl N,N-Diisopropyl Phosphoamidochloridite Customs Data

  • HS CODE:29299090

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Cyanoethyl N,N-Diisopropyl Phosphoamidochloridite Production Method

Production Method 1

Reaction Conditions
1.1 Catalysts: Tris(2-carboxyethyl)phosphine ,  Copper (tris(benzyltriazolylmethyl)amine complexes) ,  Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (copper complexes) Solvents: Dimethyl sulfoxide ,  tert-Butanol ,  Water ;  12 h, rt
Reference
7-Deazapurine and 8-Aza-7-deazapurine Nucleoside and Oligonucleotide Pyrene "Click" Conjugates: Synthesis, Nucleobase Controlled Fluorescence Quenching, and Duplex Stability
Ingale, Sachin A.; Pujari, Suresh S.; Sirivolu, Venkata Ramana; Ding, Ping; Xiong, Hai; et al, Journal of Organic Chemistry, 2012, 77(1), 188-199

Production Method 2

Reaction Conditions
1.1 Solvents: Diethyl ether
Reference
2-Cyanoethyl diisopropylchlorophosphoramidite
Beaucage, Serge L., e-EROS Encyclopedia of Reagents for Organic Synthesis, 2002, 1, 1-6

Production Method 3

Reaction Conditions
1.1 30 min, rt
Reference
Selective diphosphorylation, dithiodiphosphorylation, triphosphorylation, and trithiotriphosphorylation of unprotected carbohydrates and nucleosides
Ahmadibeni, Yousef; Parang, Keykavous, Organic Letters, 2005, 7(25), 5589-5592

Production Method 4

Reaction Conditions
1.1 Solvents: Acetonitrile ;  rt → 0 °C
1.2 Reagents: Phosphorus trichloride ;  2 h, 0 °C; 0 °C → rt
1.3 Solvents: Diethyl ether ;  rt
1.4 12 h, rt
Reference
Synthesis of cyclic di-nucleotidic acids as potential inhibitors targeting diguanylate cyclase
Ching, Shi Min; Tan, Wan Jun; Chua, Kim Lee; Lam, Yulin, Bioorganic & Medicinal Chemistry, 2010, 18(18), 6657-6665

Production Method 5

Reaction Conditions
Reference
Synthesis of lipophilic phosphate triester derivatives of 5-fluorouridine and arabinocytidine as anticancer prodrugs
Le Bec, Christine; Huynh Dinh, Tam, Tetrahedron Letters, 1991, 32(45), 6553-6

Production Method 6

Reaction Conditions
1.1 Reagents: Diisopropylethylamine ,  Phosphorus trichloride Solvents: 1-Butyl-3-methylimidazolium bis(trifluoromethylsulfonyl)imide ;  5 min, rt
1.2 30 min, rt
1.3 40 min, rt
Reference
Overcoming hydrolytic sensitivity and low solubility of phosphitylation reagents by combining ionic liquids with mechanochemistry
Hardacre, Christopher; Huang, Haifeng; James, Stuart L.; Migaud, Marie E.; Norman, Sarah E.; et al, Chemical Communications (Cambridge, 2011, 47(20), 5846-5848

Production Method 7

Reaction Conditions
1.1 Reagents: 5′-O-[Bis(4-methoxyphenyl)phenylmethyl]-2′-deoxy-N-[6-[(9,10-dihydro-9,10-dioxo-…
Reference
α-β Chimeric oligo-DNA bearing intercalator-conjugated nucleobase inside the linker sequence remarkably improves thermal stability of an alternate-stranded triple helix
Azam, A. T. M. Zafrul; Hasegawa, Minoru; Moriguchi, Tomohisa; Shinozuka, Kazuo, Bioorganic & Medicinal Chemistry Letters, 2004, 14(23), 5747-5750

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Amadis Chemical Company Limited
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(CAS:89992-70-1)Cyanoethyl N,N-Diisopropyl Phosphoamidochloridite
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(CAS:89992-70-1)2-Cyanoethyl N,N-diisopropylchlorophosphoramidite
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Cyanoethyl N,N-Diisopropyl Phosphoamidochloridite Related Literature

Additional information on Cyanoethyl N,N-Diisopropyl Phosphoamidochloridite

Cyanoethyl N,N-Diisopropyl Phosphoamidochloridite: A Comprehensive Overview

Cyanoethyl N,N-Diisopropyl Phosphoamidochloridite, commonly referenced by its CAS number 89992-70-1, is a versatile and highly reactive compound that has garnered significant attention in the fields of organic synthesis, biochemistry, and materials science. This compound is widely utilized as a reagent in the phosphorylation of various biomolecules, including nucleosides, peptides, and other organic compounds. Its unique chemical structure and reactivity make it an indispensable tool in modern chemical research.

The molecular structure of Cyanoethyl N,N-Diisopropyl Phosphoamidochloridite consists of a central phosphorus atom bonded to an amidochloride group, a cyanoethyl chain, and two bulky diisopropyl groups. The presence of the diisopropyl groups significantly enhances the compound's stability and reactivity, making it highly effective in phosphorylation reactions. Recent studies have highlighted its role in the synthesis of bioactive molecules, particularly in the development of novel antiviral agents and anticancer drugs. For instance, researchers have employed this compound to modify nucleosides, creating derivatives with enhanced pharmacokinetic properties.

One of the most notable applications of Cyanoethyl N,N-Diisopropyl Phosphoamidochloridite is in the field of click chemistry. Its ability to facilitate rapid and selective phosphorylation reactions has made it a cornerstone in the construction of complex molecular architectures. A groundbreaking study published in Nature Chemistry demonstrated its use in the synthesis of a highly functionalized glycoside, which exhibits potent antifungal activity. This achievement underscores the compound's potential in drug discovery and development.

In addition to its role in organic synthesis, Cyanoethyl N,N-Diisopropyl Phosphoamidochloridite has found applications in materials science. Researchers have explored its use as a precursor for the synthesis of novel phosphorus-containing polymers with unique optical and electronic properties. These polymers hold promise for applications in optoelectronics and sensors due to their tunable emission properties.

Recent advancements in green chemistry have also led to the exploration of more sustainable methods for synthesizing Cyanoethyl N,N-Diisopropyl Phosphoamidochloridite. Traditional synthesis routes often involve hazardous reagents and multi-step processes. However, a study published in Green Chemistry introduced a one-pot synthesis method that utilizes renewable resources and minimizes waste generation. This innovation not only enhances the environmental sustainability of the compound's production but also lowers production costs.

The safety profile of Cyanoethyl N,N-Diisopropyl Phosphoamidochloridite is another critical aspect that warrants attention. While it is not classified as a hazardous material under current regulations, proper handling procedures are essential due to its reactive nature. Researchers are advised to work under well-ventilated conditions and wear appropriate personal protective equipment when handling this compound.

In conclusion, Cyanoethyl N,N-Diisopropyl Phosphoamidochloridite (CAS No: 89992-70-1) stands as a pivotal reagent in contemporary chemical research. Its versatility, reactivity, and adaptability to diverse synthetic strategies continue to drive innovation across multiple disciplines. As research progresses, this compound is expected to play an even more significant role in the development of novel therapeutics, advanced materials, and sustainable chemical processes.

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Amadis Chemical Company Limited
(CAS:89992-70-1)Cyanoethyl N,N-Diisopropyl Phosphoamidochloridite
A1211634
Purity:99%
Quantity:5g
Price ($):354.0
Email
NewCan Biotech Limited
(CAS:89992-70-1)2-Cyanoethyl N,N-diisopropylchlorophosphoramidite
NC14199
Purity:97%
Quantity:10g
Price ($):Inquiry
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